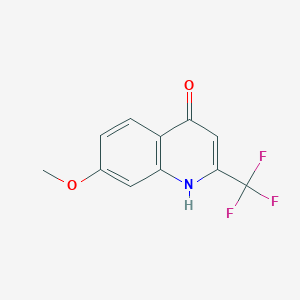

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL

描述

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is a chemical compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol It is a member of the quinoline family, characterized by a quinoline core structure substituted with methoxy and trifluoromethyl groups

准备方法

Synthetic Routes and Reaction Conditions

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL can be synthesized through several methods. One common synthetic route involves the reaction of m-Anisidine with Ethyl 4,4,4-trifluoroacetoacetate . The reaction typically proceeds under acidic or basic conditions, followed by cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

化学反应分析

Types of Reactions

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

科学研究应用

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in oxidative stress and signal transduction pathways .

相似化合物的比较

Similar Compounds

4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but lacks the methoxy group.

2-(Trifluoromethyl)-4-quinolinol: Similar structure but lacks the methoxy group and has a different substitution pattern.

Uniqueness

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

生物活性

7-Methoxy-2-(trifluoromethyl)quinolin-4-OL (7-MTQ) is a quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group, which enhance its reactivity and interaction with various biological targets. The following sections provide a detailed overview of its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 7-MTQ features a hydroxyl group at the 4-position of the quinoline ring, contributing to its biological activity. The synthesis of this compound typically involves the reaction of 2-chloro-7-methoxyquinolin-4(1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst, followed by purification through standard chromatographic techniques.

Biological Activities

7-MTQ exhibits a range of biological activities, which can be summarized as follows:

- Antibacterial Properties : Research indicates that 7-MTQ is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) against S. aureus has been reported as low as 4–8 μg/mL, showcasing its potential as a lead compound for antibiotic development .

- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans, indicating its potential application in treating fungal infections.

- Inhibition of Kinases : 7-MTQ has been identified as a potential inhibitor of specific kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies for various types of cancer.

- Anti-inflammatory Effects : Preliminary studies suggest that 7-MTQ may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Potential : Ongoing research is exploring the role of 7-MTQ in neurodegenerative diseases, with initial findings indicating possible neuroprotective effects.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 7-MTQ in different biological contexts:

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of 7-MTQ against clinical isolates of S. aureus. The results indicated that 7-MTQ not only inhibited bacterial growth but also exhibited bactericidal activity at higher concentrations .

- Anticancer Activity Assessment : In a zebrafish embryo model, quinoline-derived trifluoromethyl alcohols, including derivatives of 7-MTQ, were shown to inhibit cancer cell growth effectively. The study reported significant apoptosis induction in treated cells, suggesting that these compounds could serve as promising anticancer agents .

- Molecular Docking Studies : Interaction studies using molecular docking have demonstrated that 7-MTQ binds effectively to enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid biosynthesis in bacteria. This interaction underpins its antibacterial activity and supports further exploration for antibiotic development.

Comparative Analysis

The following table summarizes key properties and activities of 7-MTQ compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Biological Activities |

|---|---|---|

| This compound | Methoxy and trifluoromethyl groups at specific positions | Antibacterial, antifungal, kinase inhibition |

| 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | Similar structure with different positioning | Distinct antibacterial profile |

| 4-Chloro-6-methoxyquinoline | Contains chlorine instead of trifluoromethyl | Known for anti-tubercular properties |

属性

IUPAC Name |

7-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-7-8(4-6)15-10(5-9(7)16)11(12,13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHIYSRJLNWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347144 | |

| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-85-2 | |

| Record name | 7-Methoxy-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-METHOXY-2-(TRIFLUOROMETHYL)QUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。